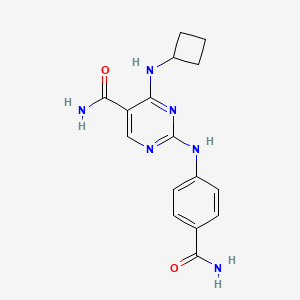
2-(4-carbamoylanilino)-4-(cyclobutylamino)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-carbamoylanilino)-4-(cyclobutylamino)pyrimidine-5-carboxamide is a compound of notable interest due to its unique chemical structure and potential applications in various scientific fields. This molecule contains a combination of carbamoylanilino, cyclobutylamino, and pyrimidine carboxamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-carbamoylanilino)-4-(cyclobutylamino)pyrimidine-5-carboxamide can be achieved through a multi-step reaction process involving key intermediates. A common synthetic route may involve the following steps:
Aromatic substitution: : Starting with aniline, introduce the carbamoyl group.
Pyrimidine formation: : Cyclocondensation with suitable precursors to form the pyrimidine ring.
Amination: : Introduction of the cyclobutylamino group through nucleophilic substitution.
Industrial Production Methods
For large-scale production, the process would be optimized for yield and purity, potentially involving:
Batch reactors: : For precise control of reaction conditions.
Catalysts: : To enhance reaction rates and selectivity.
Purification steps: : Such as crystallization and chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-carbamoylanilino)-4-(cyclobutylamino)pyrimidine-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: : Typically results in the formation of more reactive intermediates or derivatives.
Reduction: : Can be used to modify specific functional groups, potentially altering biological activity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Substituents: : Various amines, halides, and organometallic reagents for substitution reactions.
Major Products
The major products formed depend on the reaction conditions and reagents used. For instance:
Oxidation: : Might yield nitroso or nitro derivatives.
Reduction: : Could result in amine derivatives.
Substitution: : Could lead to a wide array of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry
2-(4-carbamoylanilino)-4-(cyclobutylamino)pyrimidine-5-carboxamide serves as a valuable intermediate in the synthesis of more complex organic molecules, often used as building blocks in medicinal chemistry.
Biology
In biological research, this compound might be explored for its potential as an enzyme inhibitor or for its interactions with nucleic acids.
Medicine
Its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways involved in diseases such as cancer.
Industry
In the industrial sector, it can be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
Effects
The mechanism of action for 2-(4-carbamoylanilino)-4-(cyclobutylamino)pyrimidine-5-carboxamide would depend on its specific application. For instance, if used as a drug, it may interact with proteins or enzymes to inhibit their activity.
Molecular Targets and Pathways
Proteins: : It may bind to protein active sites, altering their function.
Pathways: : Could be involved in pathways regulating cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenylamino)-4-(cyclobutylamino)pyrimidine-5-carboxamide
2-(4-carbamoylanilino)-5-(cyclobutylamino)pyrimidine-4-carboxamide
4-(4-carbamoylanilino)-2-(cyclobutylamino)pyrimidine-5-carboxamide
Uniqueness
What sets 2-(4-carbamoylanilino)-4-(cyclobutylamino)pyrimidine-5-carboxamide apart is its specific arrangement of functional groups, contributing to its distinct reactivity and potential biological activities compared to other similar molecules.
Properties
Molecular Formula |
C16H18N6O2 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-(4-carbamoylanilino)-4-(cyclobutylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H18N6O2/c17-13(23)9-4-6-11(7-5-9)21-16-19-8-12(14(18)24)15(22-16)20-10-2-1-3-10/h4-8,10H,1-3H2,(H2,17,23)(H2,18,24)(H2,19,20,21,22) |
InChI Key |
ARZOHYMLPRJOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC=C2C(=O)N)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















